molecular formula C9H8Br2O2 B2498478 3,5-Dibromo-4-ethoxybenzaldehyde CAS No. 381238-96-6

3,5-Dibromo-4-ethoxybenzaldehyde

Cat. No.: B2498478
CAS No.: 381238-96-6
M. Wt: 307.969
InChI Key: XBXQIQJDJBMXJQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and an ethoxy group at the 4 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-ethoxybenzaldehyde typically involves the bromination of 4-ethoxybenzaldehyde. The reaction is carried out by treating 4-ethoxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of solvent-free conditions and recovery of by-products, such as hydrogen bromide, are also employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dibromo-4-ethoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe in studying enzyme activities.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethoxy group contribute to its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, depending on the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in specific synthetic applications and research studies where these properties are advantageous .

Properties

IUPAC Name

3,5-dibromo-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXQIQJDJBMXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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